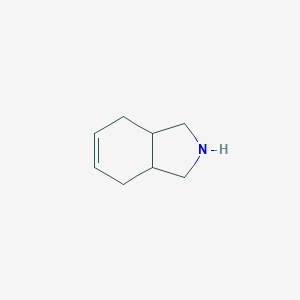
2,3,3a,4,7,7a-hexahydro-1H-isoindole
概要
説明
2,3,3a,4,7,7a-Hexahydro-1H-isoindole is a heterocyclic organic compound with the empirical formula C8H13N . It is a solid substance and has a molecular weight of 123.20 . The IUPAC name for this compound is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole .
Molecular Structure Analysis
The SMILES string representation of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is C1NCC2CC=CCC12 . The InChI representation is 1S/C8H13N/c1-2-4-8-6-9-5-7 (8)3-1/h1-2,7-9H,3-6H2 .Physical And Chemical Properties Analysis
The physical form of 2,3,3a,4,7,7a-Hexahydro-1H-isoindole is solid . The molecular weight of this compound is 123.20 .科学的研究の応用
Supramolecular Structure Study
- Research on the molecular and supramolecular structures of derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole revealed insights into the torsion angles and packing interactions in these compounds, contributing to understanding their physical and chemical properties (Trujillo-Ferrara et al., 2006).
Synthesis of Derivatives
- A study presented a novel synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene. This development aids in the exploration of new chemical compounds and their potential applications (Tan et al., 2016).
Isoindole Chemistry Developments
- Isoindoles, including 2,3,3a,4,7,7a-hexahydro-1H-isoindole, have applications in medicine, analytical detection, and solar energy. Their reactivity allows access to derivatives with diverse biological activities. Recent developments in synthesis methods and reactions involving isoindoles were reviewed, highlighting their significance in various scientific fields (Weintraub & Wang, 2022).
Anomalous Addition Reactions
- A study focused on the anomalous addition reaction of chlorosulfonyl isocyanate to a carbonyl group in derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, demonstrating unique chemical behaviors and providing insights into reaction mechanisms (Köse et al., 2019).
Tautomerization Kinetics
- Research on the kinetics of tautomerization in isoindole derivatives contributes to the understanding of their stability and reactivity under different conditions. This knowledge is crucial for their application in synthesis and other chemical processes (Capon & Ying, 2010).
Facile Synthesis Methods
- A study developed a facile synthesis method for 1H-isoindole-1,3(2H)-diones, which are important in the creation of new chemical entities. Such developments in synthesis techniques are fundamental to expanding the range of available compounds for various applications (Nikpour et al., 2006).
Safety and Hazards
作用機序
Target of Action
This compound is often used as a building block in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.
Mode of Action
It’s known that this compound can participate in various organic reactions, potentially through an sn2-like mechanism .
特性
IUPAC Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-4-8-6-9-5-7(8)3-1/h1-2,7-9H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZHYUCYEYJQTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608345 | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3a,4,7,7a-hexahydro-1H-isoindole | |
CAS RN |
10533-30-9 | |
| Record name | 3a,4,7,7a-Tetrahydroisoindoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010533309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20608345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,3a,4,7,7a-Hexahydro-1H-isoindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What biological activities have been reported for derivatives of 2,3,3a,4,7,7a-hexahydro-1H-isoindole?
A1: Research suggests that certain derivatives of this compound class demonstrate potential as cyclooxygenase (COX) inhibitors []. Specifically, some derivatives exhibited promising inhibitory activity against COX-1, an enzyme involved in inflammation and pain pathways. Additionally, related compounds have shown activity in increasing blood platelet count, which could be beneficial in treating thrombocytopenia []. Some derivatives also possess anticonvulsant activity [].
Q2: How does the structure of 2,3,3a,4,7,7a-hexahydro-1H-isoindole derivatives influence their interaction with biological targets?
A2: Molecular docking studies on aminoacetylenic tetrahydrophthalimide analogs, which share the core structure of 2,3,3a,4,7,7a-hexahydro-1H-isoindole, suggest the presence of an aryl group may be crucial for selective inhibition of COX-2 []. This highlights the importance of specific structural features in dictating the interaction with COX enzymes and potentially other biological targets.
Q3: What synthetic strategies are employed in the preparation of 2,3,3a,4,7,7a-hexahydro-1H-isoindole derivatives?
A3: A common approach involves the Diels-Alder cycloaddition reaction [, ]. For instance, reacting a substituted (E)-1,3-butadiene-1-carboxylic acid with N-ethylmaleimide under appropriate conditions can yield the desired hexahydro-1H-isoindole core []. Further modifications, such as alkylation and Mannich reactions, can introduce diverse substituents to the core structure, enabling the exploration of structure-activity relationships [].
Q4: What analytical techniques are typically used to characterize 2,3,3a,4,7,7a-hexahydro-1H-isoindole derivatives?
A4: A combination of spectroscopic and analytical methods is commonly employed. This includes infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H-NMR and 13C-NMR), and elemental analysis to confirm the structure and purity of synthesized compounds [, ]. Additionally, X-ray crystallography has been utilized to determine the three-dimensional structure of some derivatives, providing valuable insights into their molecular conformation and potential interactions with biological targets [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(2,5-dimethylphenyl)methyl]benzene](/img/structure/B174966.png)

![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)

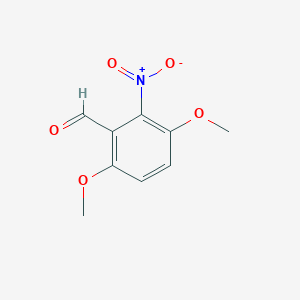
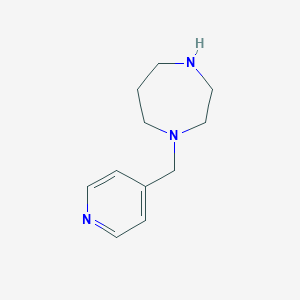
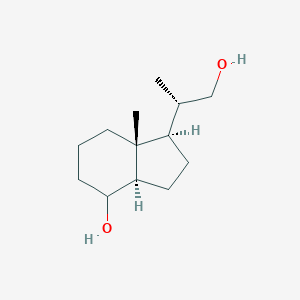
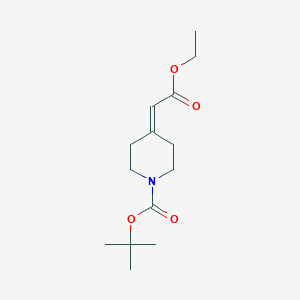



![2-[[9-Methyl-6-(3-methylbut-2-enylamino)purin-2-yl]amino]ethanol](/img/structure/B174994.png)

